REACTION_SMILES
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[CH2:10]1[CH2:11][NH:12][CH2:13][CH2:14][NH:15]1.[CH3:18][O:19][CH2:20][CH2:21][O:22][CH2:23][CH2:24][O:25][CH3:26].[Cl-:17].[Cl:1][c:2]1[n:3][c:4]([CH3:9])[cH:5][c:6]([CH3:8])[cH:7]1.[Na+:16].[OH2:27]>>[c:2]1([N:12]2[CH2:11][CH2:10][NH:15][CH2:14][CH2:13]2)[n:3][c:4]([CH3:9])[cH:5][c:6]([CH3:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)nc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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Cc1cc(C)nc(N2CCNCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |